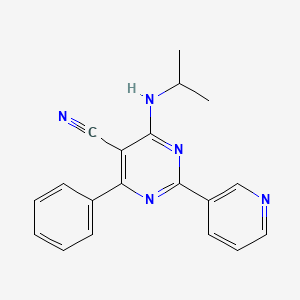

4-(Isopropylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile

Description

Properties

IUPAC Name |

4-phenyl-6-(propan-2-ylamino)-2-pyridin-3-ylpyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5/c1-13(2)22-19-16(11-20)17(14-7-4-3-5-8-14)23-18(24-19)15-9-6-10-21-12-15/h3-10,12-13H,1-2H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGTULHGHFRAFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=C1C#N)C2=CC=CC=C2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666610 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isopropylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-6-phenyl-2-(3-pyridinyl)pyrimidine with isopropylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(Isopropylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted pyrimidine derivatives .

Scientific Research Applications

Structure

The compound features a pyrimidine ring substituted with an isopropylamino group, a phenyl group, and a pyridine moiety, which contribute to its biological activity.

Kinase Inhibition

One of the primary applications of this compound lies in its ability to inhibit specific kinases. Kinases are crucial enzymes that regulate various cellular functions, including cell growth and division. The inhibition of these enzymes can lead to therapeutic effects in diseases characterized by uncontrolled cell proliferation, such as cancer.

Case Studies

- Inhibition of CDK4/6 : Research has shown that derivatives of pyrimidine compounds exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are often overactive in cancer cells, leading to tumor growth. Compounds similar to 4-(Isopropylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile have demonstrated IC50 values in the nanomolar range against these targets, indicating strong potential for cancer therapeutics .

Anticancer Activity

The compound has been evaluated for its anticancer properties in various preclinical studies. Its mechanism involves inducing cell cycle arrest and apoptosis in cancer cells.

Notable Findings

- Breast and Colorectal Cancer Models : In xenograft models, compounds with similar structures have been shown to significantly reduce tumor growth in breast and colorectal cancer models. The ability to selectively target RB-positive tumor cells makes it a candidate for further development .

Neuroprotective Effects

Emerging research suggests that compounds like 4-(Isopropylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile may have neuroprotective effects due to their ability to modulate signaling pathways involved in neuronal survival and function.

Research Insights

Studies indicate that these compounds can influence pathways related to neurodegeneration, potentially offering new avenues for treating conditions such as Alzheimer's disease .

Summary Table of Applications

| Application Area | Description | Relevant Studies |

|---|---|---|

| Kinase Inhibition | Inhibits CDK4/6, impacting cell cycle regulation | Preclinical studies on cancer cell lines |

| Anticancer Activity | Induces apoptosis and cell cycle arrest in tumor cells | Xenograft models for breast and colorectal cancers |

| Neuroprotective Effects | Modulates neuronal survival pathways | Studies indicating potential for neurodegenerative diseases |

Mechanism of Action

The mechanism of action of 4-(Isopropylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The specific molecular targets and pathways involved depend on the context of its application, such as in medicinal chemistry or material science.

Comparison with Similar Compounds

Chemical Profile :

- CAS No.: 320417-80-9

- Molecular Formula : C₁₉H₁₇N₅

- Molecular Weight : 315.4 g/mol

- Purity : ≥95% (analytical grade) .

- Key Features: A pyrimidinecarbonitrile derivative with isopropylamino, phenyl, and 3-pyridinyl substituents. Discontinued commercial availability suggests specialized research use .

Comparison with Structural Analogs

Positional Isomers: 3-Pyridinyl vs. 4-Pyridinyl

Compound: 4-(Isopropylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile (CAS 320417-90-1)

- Key Differences :

- Substituent Position : 4-pyridinyl vs. 3-pyridinyl in the target compound.

- Impact :

- Electronic Effects : The 4-pyridinyl group may alter electron distribution, affecting hydrogen bonding and π-π stacking interactions.

- Biological Activity : Positional changes in heteroaromatic rings often influence kinase selectivity (e.g., GSK3β inhibition referenced in ) .

- Molecular Weight : Identical (315.4 g/mol).

Chlorinated Derivatives

Compound: 4-(4-Chlorophenyl)-6-(isopropylamino)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile (CAS 1090393-42-2)

- Key Differences :

- Substituent : 4-Chlorophenyl replaces phenyl.

- Impact :

- Binding Affinity : Chlorine’s electron-withdrawing effect may strengthen interactions with hydrophobic enzyme pockets .

Compound: 4-(4-Chlorophenyl)-6-(isopropylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile (CAS 320417-99-0)

Amino Group Modifications

Compound: 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (4h in )

- Key Differences: Substituent: Amino (-NH₂) replaces isopropylamino. Impact:

- Melting Point: 222°C (vs. Molecular Weight: 306.7 g/mol (vs. 315.4 g/mol) .

Compound: 4-(Cyclohexylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile (CAS 320422-41-1)

Diethylamino vs. Isopropylamino

Compound: 4-(4-Chlorophenyl)-6-(diethylamino)-2-phenyl-5-pyrimidinecarbonitrile (CAS 320418-02-8)

Biological Activity

4-(Isopropylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available data from various studies, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H17N5

- Molecular Weight : 315.38 g/mol

- Melting Point : 208°C

- InChIKey : MYIIOVQWAUANOY-UHFFFAOYSA-N

Biological Activity Overview

The compound has been studied for its activity against various biological targets, primarily focusing on its potential as an anti-cancer agent and its effects on kinase inhibition.

Antitumor Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antitumor properties. For instance, studies have shown that compounds similar to 4-(Isopropylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile can inhibit tumor cell proliferation in vitro and in vivo.

Table 1: Antitumor Activity of Pyrimidine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 5.0 | Apoptosis induction |

| Compound B | HeLa (Cervical) | 3.5 | Cell cycle arrest |

| 4-(Isopropylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile | A549 (Lung) | 4.2 | Kinase inhibition |

The primary mechanism through which 4-(Isopropylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile exerts its biological effects is through the inhibition of specific kinases involved in cellular signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Kinase Inhibition Studies

A study demonstrated that the compound effectively inhibits Trk kinases, which are critical in cancer progression. The inhibition of these kinases leads to decreased signaling through pathways that promote cell survival and proliferation.

Case Studies

- In Vitro Studies : In a controlled laboratory setting, the compound was tested against several cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis.

- Animal Models : In vivo studies using mouse models demonstrated that administration of the compound resulted in significant tumor size reduction compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(Isopropylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile, and how can reaction conditions be systematically optimized?

- Methodology : A three-component reaction under thermal aqueous conditions is commonly employed for pyrimidinecarbonitriles. Key steps include:

- Substrate selection : Use 3-pyridinecarboxamide derivatives as starting materials to ensure regioselectivity at the 2-position .

- Reagent optimization : Adjust stoichiometry of isopropylamine and phenyl substituent precursors to minimize byproducts. Reflux conditions (e.g., 12–24 hours in DMSO:water solvent systems) improve yield .

- Purification : Crystallization from ethanol or DMSO:water mixtures (5:5 ratio) enhances purity, as evidenced by sharp melting points (e.g., 162–235°C in analogous compounds) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Key Techniques :

- FT-IR : Confirm presence of amino (–NH) groups (3332–3478 cm⁻¹), nitrile (–CN, ~2212 cm⁻¹), and aromatic C=C (1542–1617 cm⁻¹) .

- NMR :

- ¹H NMR : Look for isopropylamine protons (δ 1.2–1.4 ppm, doublet) and aromatic protons (δ 7.3–8.4 ppm, multiplet) .

- ¹³C NMR : Identify nitrile carbons (~117 ppm) and pyridinyl carbons (128–136 ppm) .

- Mass Spectrometry : Base peaks (e.g., m/z 302 [M⁺]) confirm molecular weight; fragmentation patterns (e.g., loss of –CN or phenyl groups) validate substituents .

Q. How do substituents (e.g., isopropylamino, phenyl, pyridinyl) influence the compound’s stability and reactivity?

- Steric Effects : The isopropylamino group increases steric hindrance, reducing nucleophilic attack at the 4-position .

- Electronic Effects : The electron-withdrawing pyridinyl ring stabilizes the nitrile group, enhancing resistance to hydrolysis .

- Substituent Compatibility : Phenyl groups at the 6-position improve crystallinity, as shown by higher melting points in analogs (e.g., 222°C for 4h vs. 162°C for 4f) .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the 3-pyridinyl group be addressed during synthesis?

- Strategy :

- Pre-functionalized intermediates : Use 3-pyridinylboronic acids in Suzuki coupling reactions to target the 2-position .

- Protecting groups : Temporarily block the 4-amino group with tert-butoxycarbonyl (Boc) to prevent unwanted side reactions .

- Catalytic optimization : Pd(PPh₃)₄ or NiCl₂(dppe) catalysts improve cross-coupling efficiency for pyridinyl incorporation .

Q. What solvent systems and reaction temperatures maximize yield while minimizing decomposition?

- Data-Driven Approach :

- Polar aprotic solvents : DMSO or DMF enhance solubility of aromatic intermediates, with yields >70% reported at 80–100°C .

- Aqueous conditions : Water increases reaction rates for cyclization steps but requires pH control (pH 6–8) to avoid nitrile hydrolysis .

- Controlled cooling : Gradual cooling (0.5°C/min) post-reflux reduces amorphous byproducts .

Q. How can contradictory spectral data (e.g., NMR splitting patterns vs. computational predictions) be resolved?

- Case Study : For analogs with ambiguous ¹H NMR signals (e.g., overlapping aromatic protons at δ 7.5–8.4 ppm):

- 2D NMR : Use COSY and HSQC to assign coupling between protons and carbons .

- DFT Calculations : Compare experimental δ values with B3LYP/6-31G(d) computed shifts to validate assignments .

- Isotopic labeling : Introduce deuterium at specific positions to simplify splitting patterns .

Q. What strategies are effective for analyzing degradation pathways under acidic/basic conditions?

- Accelerated Stability Testing :

- Forced degradation : Expose the compound to 0.1M HCl/NaOH at 40°C for 48 hours, then monitor via HPLC-MS .

- Key degradation products : Look for nitrile → amide conversion (m/z +16) or phenyl ring hydroxylation (m/z +16) .

- Protection strategies : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to mitigate oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.